![molecular formula C23H24FN3O4 B2913503 1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-53-5](/img/structure/B2913503.png)
1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O4 and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Compounds with structures similar to the specified chemical have been synthesized and characterized, providing foundational knowledge for further applications in medicinal chemistry and material science. For instance, Hassan et al. (2014) synthesized and characterized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures through spectral data and elemental analysis (Hassan, Hafez, & Osman, 2014). This approach is fundamental for the development of novel compounds with potential applications in various fields of research.
Biological Activities
Research has also focused on evaluating the biological activities of structurally related compounds, particularly in the context of anticancer and antimicrobial properties. For example, Ahsan et al. (2018) reported on the synthesis of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues and their cytotoxic evaluation against breast cancer cell lines, revealing significant anticancer potential (Ahsan et al., 2018). Such studies are pivotal for the discovery and development of new therapeutic agents.
Antiviral and Antifungal Applications
Further extending the scope of research applications, compounds bearing resemblance to the specified molecule have been investigated for their antiviral and antifungal activities. Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, testing them for anti-influenza A virus activity, demonstrating the potential of these compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition is achieved through a non-covalent bond, which means the compound attaches to the EGFR without forming a strong chemical bond. This interaction prevents the receptor from activating and sending growth signals to the cell, thus inhibiting the proliferation of cancer cells.
Biochemical Pathways
The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell growth and proliferation . These pathways include the PI3K/AKT pathway, which is involved in cell survival and the RAS/RAF/MEK/ERK pathway, which is involved in cell proliferation. The compound’s action could also lead to a decrease in the expression of key oncogenes, such as KRAS, MAP2K, and EGFR .
Result of Action
The result of the compound’s action is a significant reduction in the growth and proliferation of cancer cells . By inhibiting EGFR and its downstream pathways, the compound can effectively halt the growth of cancer cells and potentially lead to their death.
特性
IUPAC Name |
1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4/c1-29-19-13-17(14-20(30-2)22(19)31-3)25-23(28)27-12-11-26-10-4-5-18(26)21(27)15-6-8-16(24)9-7-15/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSACEZOFIFQKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

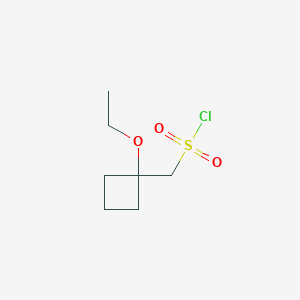

![4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2913422.png)
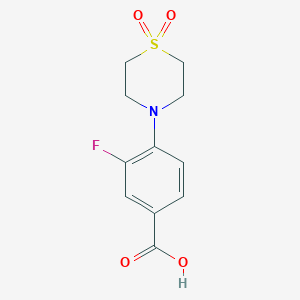

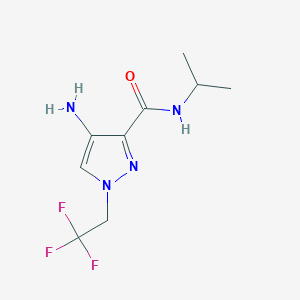
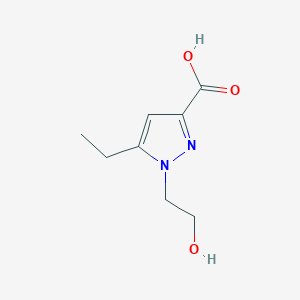
![4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2913429.png)
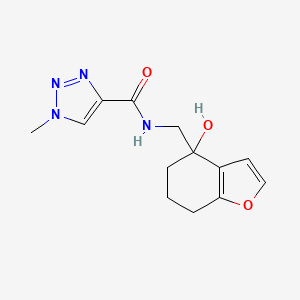
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913432.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2913433.png)
![(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2913438.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2913441.png)
![5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride](/img/structure/B2913443.png)